

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Methoxamine

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Compound of Interest

Compound Name: *Methoxamine, (-)-*

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Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and pharmacology of (-)-methoxamine, a selective α 1-adrenergic receptor agonist. Initially developed in the mid-20th century as a vasopressor, its stereospecific activity and mechanism of action have been the subject of ongoing research. This document details its discovery, evolution of synthetic methodologies from racemic mixtures to the targeted synthesis of the active (1R,2S)-enantiomer, and its interaction with adrenergic signaling pathways. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations.

Discovery and History

Methoxamine was first synthesized by 1944 and was subsequently marketed in the United States by 1949 under brand names such as Vasoxine and Vasoxyl. It was developed as a sympathomimetic agent for the treatment of hypotension, particularly during surgery.^[1] Early research focused on its vasopressor effects, which are mediated by the selective agonism of α 1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure.^[2]

A significant milestone in the history of methoxamine was the elucidation of its stereochemistry. The molecule possesses two chiral centers, and it was later discovered that the therapeutically

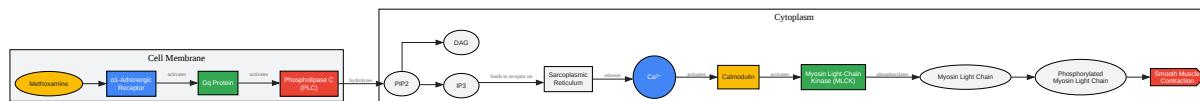
active enantiomer is the (1R,2S)-isomer, also known as L-erythro-methoxamine.^[1] This discovery shifted the focus of synthetic chemistry towards stereoselective methods to produce the enantiomerically pure compound, minimizing potential side effects and improving therapeutic efficacy. While the specific original 1944 publication remains elusive in readily available literature, a key historical document is the U.S. Patent 2,359,707, which describes an early synthesis of racemic methoxamine.^[1]

Pharmacological Profile

Mechanism of Action

(-)-Methoxamine is a direct-acting α_1 -adrenergic receptor agonist with high selectivity.^[2] Its primary mechanism of action involves binding to and activating α_1 -adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}). The resulting increase in intracellular Ca^{2+} concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway



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Caption: (-)-Methoxamine Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for methoxamine, facilitating comparison of its activity and properties.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

Receptor Subtype	Ki (nM)	EC50 (μM)	Species	Assay Type
α1A-Adrenergic	-	5.10	Human	Functional Assay (AGONIST)
α1B-Adrenergic	4	-	Human	Binding (AGONIST)
α1D-Adrenergic	-	4.90	Human	Functional Assay (AGONIST)

Data sourced from Drug Central.

Table 2: Pharmacokinetic Parameters

Parameter	Value	Species	Route of Administration
Elimination Half-life	~3 hours	Human	Intravenous
Onset of Action (IV)	1-2 minutes	Human	Intravenous
Duration of Action (IV)	~60 minutes	Human	Intravenous
Onset of Action (IM)	15-20 minutes	Human	Intramuscular
Duration of Action (IM)	~90 minutes	Human	Intramuscular
Protein Binding	Low	-	-

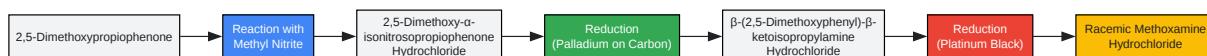
Data compiled from Wikipedia and Taylor & Francis.[1]

Synthesis of (-)-Methoxamine

The synthesis of methoxamine has evolved from the production of a racemic mixture to stereoselective routes yielding the desired (1R,2S)-enantiomer.

Historical Racemic Synthesis (based on U.S. Patent 2,359,707)

This early synthesis started from 2,5-dimethoxypropiophenone.



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Caption: Historical Racemic Synthesis Workflow.

Experimental Protocol:

- Preparation of 2,5-dimethoxy- α -isonitrosopropiophenone hydrochloride: 2,5-dimethoxypropiophenone is dissolved in diethyl ether. The solution is treated with methyl nitrite. The resulting product precipitates as the hydrochloride salt.
- Reduction to β -(2,5-dimethoxyphenyl)- β -ketoisopropylamine hydrochloride: The isonitroso intermediate is reduced using a palladium on carbon catalyst.
- Reduction to Racemic Methoxamine: The keto-amine intermediate is further reduced to the final product using platinum black as a catalyst.

Note: This is a generalized protocol based on the patent description. Specific reaction conditions such as temperature, pressure, and reaction times would require further optimization.^[1]

Stereospecific Synthesis of (1R,2S)-Methoxamine Hydrochloride

A more modern approach allows for the specific synthesis of the active (−)-methoxamine enantiomer.

Experimental Protocol for the final step:

Conversion of (1R,2S)-Methoxamine to its Hydrochloride Salt:

- Reactants: (1R,2S)-methoxamine (1.9 g, 9.00 mmol), anhydrous diethyl ether (30 cm³), dry HCl gas.
- Procedure:
 - A solution of (1R,2S)-methoxamine in anhydrous diethyl ether is prepared in a suitable flask and cooled in an ice bath.
 - A stream of dry HCl gas is passed through the solution for approximately 45 minutes.
 - The resulting precipitate is collected by suction filtration.
 - The solid is washed with cold diethyl ether.
 - The product is dried under a stream of nitrogen to yield (1R,2S)-methoxamine hydrochloride as a white solid.
- Yield: 1.5 g (68%).[\[3\]](#)

Structural Information

As of the time of this writing, a specific X-ray crystal structure for (−)-methoxamine hydrochloride is not readily available in the public domain. Structural elucidation has primarily relied on spectroscopic methods such as NMR.

Conclusion

(−)-Methoxamine is a synthetically accessible and potent α1-adrenergic receptor agonist with a well-defined mechanism of action. The historical progression of its synthesis from racemic mixtures to the stereospecific production of the (1R,2S)-enantiomer highlights the importance of chirality in drug design and development. The detailed pharmacological data and synthetic

protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Further research could focus on obtaining a definitive crystal structure to better understand its interaction with the α 1-adrenergic receptor at a molecular level.

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